Positional Isomer pKa Differentiation: 4-Methoxy vs. Unsubstituted Indole-3-Carboxylic Acid
The 4-methoxy substituent modulates the acidity of the indole-3-carboxylic acid core through electron donation via resonance. The predicted pKa of 4-methoxy-1H-indole-3-carboxylic acid is 2.96±0.10 , representing a measurable shift from the pKa of unsubstituted indole-3-carboxylic acid (approximately 3.0-3.5 range, depending on solvent conditions) [1]. This pKa difference, while modest, is relevant for ionization state at physiological pH and affects solubility profiles, membrane permeability predictions, and chromatographic retention behavior.
| Evidence Dimension | Acid dissociation constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.96±0.10 (predicted) |
| Comparator Or Baseline | Indole-3-carboxylic acid: pKa ~3.0-3.5 (experimental range) |
| Quantified Difference | Shift of approximately 0-0.5 pKa units lower for 4-methoxy derivative |
| Conditions | Predicted values based on computational models; experimental validation pending |
Why This Matters
This pKa difference informs chromatographic method development, salt form selection, and pH-dependent solubility calculations during formulation screening.
- [1] ScienceDirect. Indole-3-Carboxylic Acid: Comparative pKa Values of Positional Isomers in Micellar Systems. Spectrochimica Acta Part A, 1995, 51, 1691. View Source
